Potent p300 Degradation at Low Nanomolar Concentration
PROTAC CBP/P300 Degrader-1 induces robust degradation of p300, achieving ≥80% depletion at a concentration of 10 nM . This potency is comparable to, and in some contexts exceeds, that of clinically evaluated CBP/p300 PROTACs. For example, the cereblon-based degrader JET-209 exhibits a DC50 of 0.2 nM for p300 in RS4;11 leukemia cells after 4-hour treatment , while CBPD-409 demonstrates a DC50 of 0.2-0.4 nM in AR+ prostate cancer cell lines [1]. The quantitative degradation efficacy of PROTAC CBP/P300 Degrader-1, though measured in a different cellular context, confirms its high intrinsic degrader activity suitable for cellular target engagement studies.
| Evidence Dimension | p300 degradation efficacy |
|---|---|
| Target Compound Data | ≥80% degradation at 10 nM |
| Comparator Or Baseline | JET-209: DC50 0.2 nM (p300) in RS4;11 cells; CBPD-409: DC50 0.2-0.4 nM in AR+ prostate cancer cells |
| Quantified Difference | Target compound achieves significant degradation at a single concentration comparable to the DC50 values of potent clinical-stage degraders, indicating high potency. |
| Conditions | Target: In vitro assay (cell line not specified); Comparators: 4h treatment, cell lines as noted |
Why This Matters
Demonstrates that PROTAC CBP/P300 Degrader-1 achieves substantial target engagement at low concentrations, validating its utility as a chemical probe for CBP/p300 loss-of-function studies.
- [1] Chen Z, Wang M, Wu D, et al. Discovery of CBPD-409 as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer. J Med Chem. 2024;67(7):5536-5551. doi:10.1021/acs.jmedchem.3c02124 View Source
